

Spectroscopic Profile of 2-Amino-4-methylnicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Amino-4-methylnicotinonitrile** (CAS No. 71493-76-0; Molecular Formula: $C_7H_7N_3$; Molecular Weight: 133.15 g/mol).^[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-4-methylnicotinonitrile**, based on characteristic functional group analysis and available data.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Assignment
Aromatic CH	~8.0 - 8.2	Doublet	H-6
Aromatic CH	~6.6 - 6.8	Doublet	H-5
NH ₂	~5.0 - 6.0	Broad Singlet	Amino Protons
CH ₃	~2.4 - 2.6	Singlet	Methyl Protons
¹³ C NMR	Chemical Shift (δ) ppm	Assignment	
C=N (Nitrile)	~117 - 120	-CN	
Aromatic C-NH ₂	~160 - 162	C-2	
Aromatic C-CH ₃	~155 - 158	C-4	
Aromatic CH	~150 - 152	C-6	
Aromatic C (Quaternary)	~108 - 112	C-3	
Aromatic CH	~105 - 108	C-5	
CH ₃	~20 - 25	Methyl Carbon	

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. A certificate of analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected structure.[\[2\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	**Characteristic Absorption (cm ⁻¹) **	Vibrational Mode
N-H (Amino)	3400 - 3200 (two bands)	Asymmetric & Symmetric Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	2980 - 2850	Stretching
C≡N (Nitrile)	2230 - 2210	Stretching
C=C, C=N (Aromatic Ring)	1650 - 1450	Ring Stretching
N-H (Amino)	1640 - 1560	Bending
C-H (Aliphatic)	1470 - 1370	Bending

Table 3: Mass Spectrometry (MS) Data

Technique	m/z Value	Assignment
Electrospray Ionization (ESI-MS)	134.07	[M+H] ⁺
156.05	[M+Na] ⁺	

Note: The molecular ion peak [M]⁺ would be observed at m/z 133.06 in techniques like Electron Ionization (EI). Fragmentation patterns would likely involve the loss of HCN (m/z 27) and CH₃CN (m/z 41).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **2-Amino-4-methylnicotinonitrile** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid signal overlap with the analyte.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of **2-Amino-4-methylnicotinonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[3]
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.^[3]
- **Sample Preparation (Thin Film Method):**

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

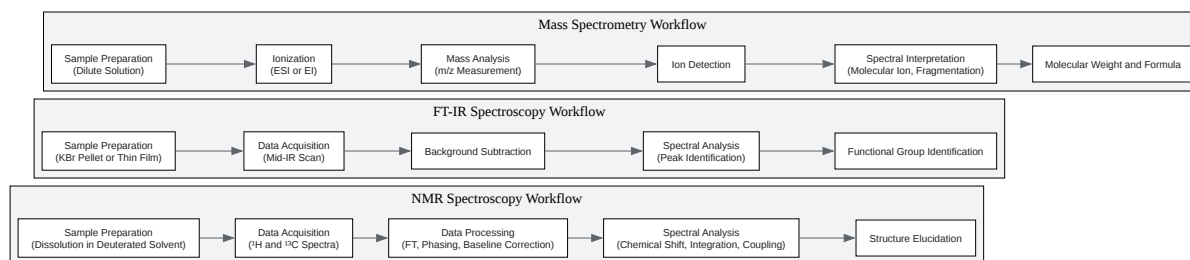
Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Amino-4-methylnicotinonitrile** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5] Further dilution may be necessary depending on the sensitivity of the instrument.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Acquisition (EI):

- Introduce the sample (often via a direct insertion probe for solids) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
- This high-energy ionization leads to the formation of the molecular ion $[M]^+$ and characteristic fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

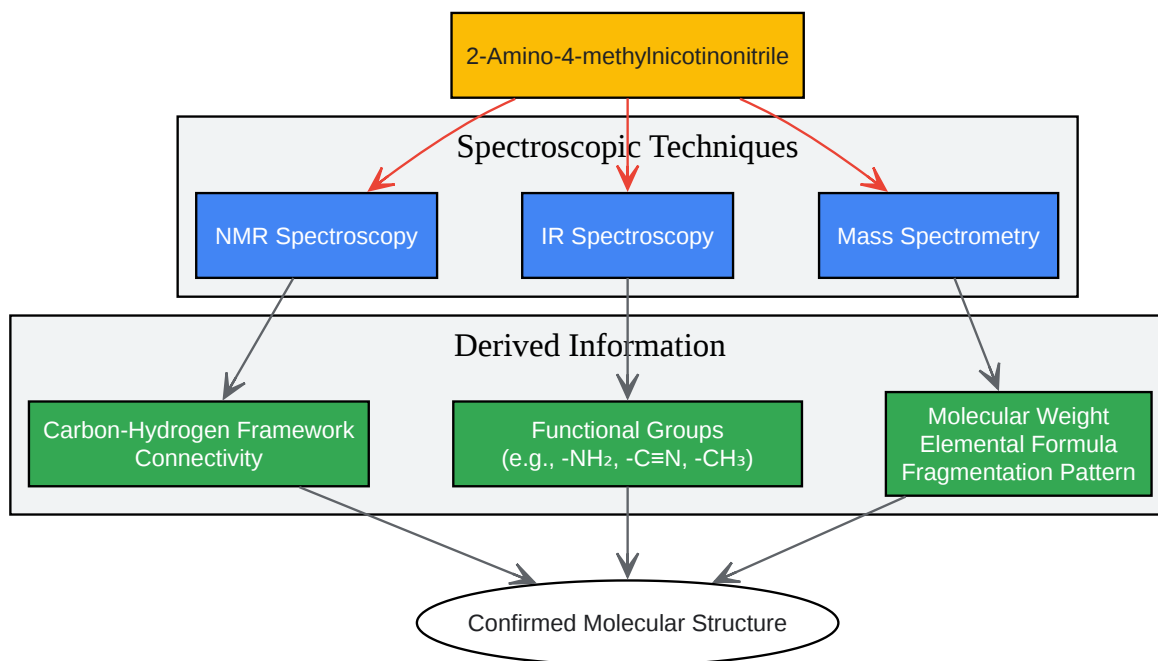
Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.



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Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analyses.



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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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